molecular formula C14H13N5O5S2 B601284 (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide CAS No. 946573-41-7

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide

Cat. No. B601284
CAS RN: 946573-41-7
M. Wt: 395.42
InChI Key:
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Description

1,2,4-Triazole derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .


Synthesis Analysis

The synthesis of similar compounds often involves the interaction between an amine and a ketone in a solvent like methanol. The process involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using computational studies at the SMD/B3lyp/6-31+G (d) theory level .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of new spiro-condensed [1,2,4]triazolo [1,5-c]quinazolines, that combine two structural domains with different biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the presence of the 1,2,4-triazole moiety, which can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .

Scientific Research Applications

Molecular Structure and Conformation

The molecular structure of a related compound, with a focus on the thiazole and oxime components, shows specific conformational characteristics. The four- and five-membered rings in this compound adopt planar conformations, while the six-membered ring adopts a half-chair conformation. This structural detail is crucial in understanding the molecular interactions and potential applications of such compounds (Zhou, Wang, Wang, & Shi, 2011).

Synthetic Applications

The synthesis of various thiazole derivatives, including those structurally related to the compound , has been extensively studied. These syntheses often involve intricate chemical reactions and are essential for creating compounds with potential therapeutic applications. For instance, novel thiazole derivatives have been synthesized for their potential antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

Potential Pharmacological Properties

Research has been conducted on the pharmacological activities of compounds containing the thiazole moiety. For example, a study on spiro heterocycles related to the thiazole structure revealed significant analgesic activity in specific assays, suggesting potential therapeutic uses for such compounds (Cohen, Banner, & Lopresti, 1978).

Bi-Heterocyclic Compounds in Anti-Diabetic Research

Bi-heterocyclic compounds incorporating the thiazole unit have been synthesized and evaluated for their anti-diabetic potential. Such research indicates the importance of thiazole derivatives in developing new therapeutic agents for chronic diseases like diabetes (Abbasi et al., 2020).

Application in Antibiotic Development

The structural motifs of thiazole and related compounds are integral in the development of antibiotics, particularly cephalosporins. Studies focusing on the synthesis of such compounds provide insights into new avenues for antibiotic development (Tatsuta et al., 1994).

Mechanism of Action

The mechanism of action of similar compounds often involves their inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) .

Safety and Hazards

The safety and hazards of similar compounds are often determined by their low toxicity .

Future Directions

The future directions of research on similar compounds often involve the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities .

properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t4?,8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHIFMGCXPDQOP-UHWRBXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=C(C(=O)O1)N3[C@H]([C@@H](C3=O)NC(=O)/C(=N\O)/C4=CSC(=N4)N)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Reactant of Route 3
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Reactant of Route 5
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Reactant of Route 6
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide

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